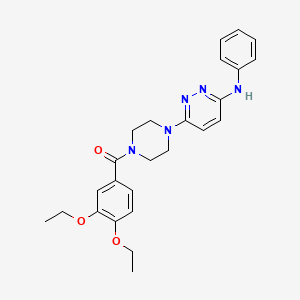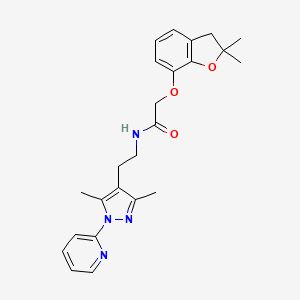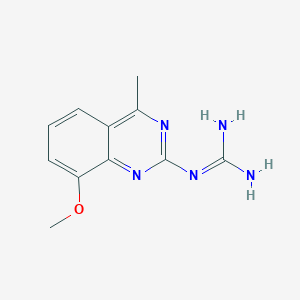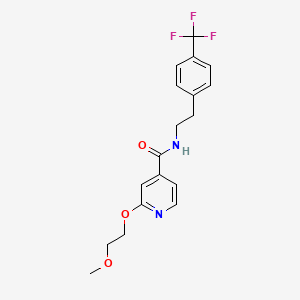
(3,4-Diethoxyphenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3,4-Diethoxyphenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone" is a complex organic molecule that appears to be a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of related pyridazinone derivatives, which can be useful in understanding the subject compound.
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives was achieved through a Friedel-Crafts acylation followed by cyclization and various condensation reactions . Although the exact synthesis route for the subject compound is not provided, similar strategies involving acylation, cyclization, and condensation steps may be employed.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by a pyridazinone core, which can be further modified with various substituents to alter its chemical and biological properties. The presence of a piperazine ring and phenylamino group in the subject compound suggests a complex structure that could impact its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo a range of chemical reactions. For example, pyridazinone can be dehydrogenated to form more stable structures or react with secondary amines to yield N-dialkylaminomethyl derivatives . The subject compound, with its additional functional groups, may also participate in similar reactions, potentially leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The introduction of substituents like methoxy or ethoxy groups can affect the compound's solubility, melting point, and stability. The presence of a piperazine ring and additional aromatic groups in the subject compound would likely contribute to its overall lipophilicity and could influence its pharmacokinetic properties.
Applications De Recherche Scientifique
Synthesis and Biological Activities
A series of pyridazinone derivatives, including compounds structurally related to (3,4-Diethoxyphenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. The synthesis of these compounds involves various chemical reactions confirmed by IR, 1H-NMR spectra, and elementary analysis. One such derivative, 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone, demonstrated significant analgesic activity exceeding that of acetylsalicylic acid in certain tests and comparable anti-inflammatory activity to indometacin, a standard drug, without showing any gastric ulcerogenic effect, which is a common side effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) (Gökçe et al., 2005).
Another study explored the synthesis of methyl 6‐substituted‐3(2H)‐pyridazinone‐2‐ylacetates and their analgesic and anti‐inflammatory effects. These compounds were also assessed for their potential gastric ulcerogenic effects in comparison to standard NSAIDs. Among them, methyl 6‐(4‐(4‐fluorophenyl)piperazine)‐3(2H)‐pyridazinone‐2‐ylacetate showed higher activity than acetylsalicylic acid (ASA) in analgesic tests and demonstrated anti‐inflammatory activity comparable to indometacin (Şahina et al., 2004).
Structural and Pharmacological Exploration
Further investigations into the structure-activity relationships (SAR) of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones revealed the identification of specific derivatives as potent anti-inflammatory agents with notable selectivity for the COX-2 enzyme, exhibiting minimal ulcerogenic and cardiovascular side effects. These findings suggest the therapeutic potential of such compounds in managing inflammation with reduced risk of gastrointestinal and cardiovascular adverse effects, characteristic of traditional NSAIDs (Sharma & Bansal, 2016).
Propriétés
IUPAC Name |
[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-3-32-21-11-10-19(18-22(21)33-4-2)25(31)30-16-14-29(15-17-30)24-13-12-23(27-28-24)26-20-8-6-5-7-9-20/h5-13,18H,3-4,14-17H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNKJZIBPQAKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)
![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)
![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2517039.png)
![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)


![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)
![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)